molecular formula C12H13NO5 B1360182 2-(Phenylformamido)pentanedioic acid CAS No. 6460-81-7

2-(Phenylformamido)pentanedioic acid

Cat. No.: B1360182
CAS No.: 6460-81-7
M. Wt: 251.23 g/mol
InChI Key: LPJXPACOXRZCCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Phenylformamido)pentanedioic acid is a synthetic organic compound featuring a pentanedioic acid (glutaric acid) backbone with a phenylformamido substituent at the C2 position.

Properties

IUPAC Name

2-benzamidopentanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO5/c14-10(15)7-6-9(12(17)18)13-11(16)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,13,16)(H,14,15)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPJXPACOXRZCCP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(CCC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20983220
Record name N-[Hydroxy(phenyl)methylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6460-81-7, 6094-36-6
Record name N-Benzoylglutamic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6460-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Benzoyl-DL-glutamic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006460817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6094-36-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403570
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-[Hydroxy(phenyl)methylidene]glutamic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20983220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-benzoyl-DL-glutamic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.614
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Phenylformamido)pentanedioic acid typically involves the reaction of glutamic acid with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the amide bond. The reaction mixture is then purified through recrystallization to obtain the desired product .

Industrial Production Methods

Industrial production of 2-(Phenylformamido)pentanedioic acid follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored and controlled to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

2-(Phenylformamido)pentanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 2-(Phenylformamido)pentanedioic acid involves its interaction with specific molecular targets, such as enzymes. For example, as a farnesyltransferase inhibitor, it binds to the enzyme’s active site, preventing the transfer of farnesyl groups to target proteins. This inhibition can disrupt cellular signaling pathways and has potential therapeutic applications in cancer treatment .

Comparison with Similar Compounds

Comparative Analysis Table

Compound Name Substituent Group Biological Target Activity/IC50 Key Features References
2-(Phenylformamido)pentanedioic acid Phenylformamido Not explicitly studied N/A Hydrophobic moiety may influence protein binding -
2-(4-Methylbenzenesulphonamido)pentanedioic acid 4-Methylbenzenesulphonamido Cancer cell lines IC50: 12–25 µM (HT-29) Halogen substituents enhance activity
123I-MIP-1072 Urea-iodobenzyl PSMA 9 nM binding affinity Multivalency strategy improves efficacy
2-PMPA Phosphonomethyl GCPII IC50: 220 nM Polar interactions enhance inhibition
Dihydrofolic acid Pteridinyl-methyl Folate enzymes N/A Essential for DNA synthesis

Key Findings and Implications

Substituent-Driven Activity : The biological activity of pentanedioic acid derivatives is highly dependent on substituent chemistry. For example:

  • Hydrophobic groups (e.g., phenylformamido) may enhance membrane permeability but reduce solubility.
  • Electron-withdrawing groups (e.g., nitro, bromo) improve anticancer activity by increasing electrophilicity .
  • Phosphonate/urea groups enable targeted enzyme inhibition (e.g., PSMA, GCPII) .

Therapeutic Potential: Urea-based compounds (e.g., 123I-MIP-1072) highlight the utility of pentanedioic acid in diagnostic imaging . Sulfonamide derivatives demonstrate the importance of structural optimization for anticancer drug design .

Research Gaps: Limited data on 2-(phenylformamido)pentanedioic acid’s specific targets and pharmacokinetics. Comparative in vivo studies between phenylformamido and sulfonamide/urea analogues are needed.

Biological Activity

2-(Phenylformamido)pentanedioic acid, also known as phenylformamido pentanedioic acid, is a compound of increasing interest in medicinal chemistry and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, applications, and research findings.

Chemical Structure and Properties

The compound has the following structural formula:

C12H15NO4\text{C}_{12}\text{H}_{15}\text{N}\text{O}_{4}

This structure allows for various interactions with biological targets, making it a candidate for therapeutic applications.

Applications in Medicinal Chemistry

1. Antiviral Properties

2-(Phenylformamido)pentanedioic acid is primarily studied for its role in synthesizing acyclic nucleoside phosphonates (ANPs), which are crucial in developing antiviral agents. Research indicates that derivatives of this compound exhibit promising antiviral properties against specific viral infections, demonstrating high efficacy in preclinical studies.

2. Inhibition of NAALADase

The compound is also explored as an inhibitor of NAALADase (N-acetylated alpha-linked acidic dipeptidase), an enzyme associated with glutamate excitotoxicity and prostate cancer. Derivatives synthesized from 2-(Phenylformamido)pentanedioic acid have shown high activity comparable to known potent inhibitors, suggesting potential therapeutic applications in neuroprotection and cancer treatment .

3. Nephroprotection in Cancer Therapy

In oncology, derivatives such as phosphonomethylpentanedioic acid (PMPA) derived from this compound are investigated for their nephroprotective effects during PSMA-targeted radionuclide therapy for prostate cancer. Studies show that PMPA can effectively reduce off-target radiation to the kidneys while maintaining tumor uptake, enhancing the therapeutic index of radionuclide therapies.

Synthesis Methods

The synthesis of 2-(Phenylformamido)pentanedioic acid involves multiple steps:

  • Activation of the Acid: The carboxylic acid groups are activated to facilitate coupling reactions.
  • Coupling with Nucleoside Analogs: The activated acid is coupled with nucleoside analogs to form biologically active phosphonates.

This synthetic pathway is critical for developing compounds with enhanced biological activity.

Case Studies and Research Findings

Case Study 1: Antiviral Efficacy

A study conducted on acyclic nucleoside phosphonates derived from 2-(Phenylformamido)pentanedioic acid demonstrated significant antiviral activity against herpes simplex virus (HSV) and cytomegalovirus (CMV). The synthesized compounds were tested in vitro, showing IC50 values in the low micromolar range, indicating strong antiviral potential .

Case Study 2: Neuroprotective Effects

Research evaluating the neuroprotective effects of PMPA revealed that it significantly reduces neuronal cell death induced by glutamate excitotoxicity in vitro models. This suggests that derivatives of 2-(Phenylformamido)pentanedioic acid could be beneficial in treating neurodegenerative diseases linked to excitotoxicity .

Comparative Analysis

Compound Biological Activity Efficacy
2-(Phenylformamido)pentanedioic acidAntiviral, NAALADase inhibitionHigh efficacy against HSV/CMV
PMPANeuroprotection, renal safetySignificant reduction in toxicity
AdefovirAntiviral (limited by nephrotoxicity)Effective but nephrotoxic

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.